molecular formula C9H11BrFN B1288644 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene CAS No. 188723-95-7

4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene

Cat. No. B1288644
M. Wt: 232.09 g/mol
InChI Key: OFNKBUVZONIVCL-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers like CAS number, PubChem ID, etc.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, etc.


Scientific Research Applications

1. Synthesis and Antiviral Activity of Functionally Substituted Indole-3-Acetic Acids

  • Application Summary: This compound is used in the synthesis of functionally substituted indole-3-acetic acids, which have been studied for their antiviral activity against the A/Aichi/2/69 influenza virus in MDCK cell culture and an influenza pneumonia model in mice .
  • Methods of Application: The brominating agent in these reactions was N-bromosuccinimide (NBS), which enabled the products to be obtained in nearly quantitative yield . The reaction of IV or V in THF with solutions of methylamine or dimethylamine afforded the corresponding auxins containing 2-(methylamino)methyl (VI and VII) and 2-(dimethylamino)methyl (VIII and IX) functional groups, respectively .
  • Results or Outcomes: The study reported the synthesis of new functionally substituted heteroauxins VI – XXIX and the antiviral activity of several of them .

2. Synthesis, Molecular Modelling and Biological Significance of N-(4-(4-bromophenyl) Thiazol-2-yl)-2-chloroacetamide Derivatives

  • Application Summary: This compound is used in the synthesis of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives, which have been studied for their antimicrobial and anticancer activities .
  • Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
  • Results or Outcomes: The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

3. Synthesis of Functionally Substituted Indole-3-Acetic Acids

  • Application Summary: This compound is used in the preparation of 4-Bromo-2-methylphenol . It is a key intermediate in the synthesis of various organic compounds, including heterocyclic compounds and aryl halides .
  • Methods of Application: The brominating agent in these reactions was N-bromosuccinimide (NBS), which enabled the products to be obtained in nearly quantitative yield . The reaction of IV or V in THF with solutions of methylamine or dimethylamine afforded the corresponding auxins containing 2-(methylamino)methyl (VI and VII) and 2-(dimethylamino)methyl (VIII and IX) functional groups, respectively .
  • Results or Outcomes: The study reported the synthesis of new functionally substituted heteroauxins VI – XXIX .

4. Synthesis of N-(4-(4-bromophenyl) Thiazol-2-yl)-2-chloroacetamide Derivatives

  • Application Summary: This compound is used in the synthesis of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives, which have been studied for their antimicrobial and anticancer activities .
  • Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
  • Results or Outcomes: The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

5. Synthesis of 4-Bromo-2-methylaniline

  • Application Summary: This compound is used in the preparation of 4-Bromo-2-methylaniline . It is a key intermediate in the synthesis of various organic compounds, including heterocyclic compounds and aryl halides .
  • Methods of Application: The brominating agent in these reactions was N-bromosuccinimide (NBS), which enabled the products to be obtained in nearly quantitative yield .
  • Results or Outcomes: The study reported the synthesis of new functionally substituted heteroauxins VI – XXIX .

6. Synthesis of 4-Bromo-2-Fluorobenzonitrile

  • Application Summary: This compound is used in the synthesis of 4-Bromo-2-Fluorobenzonitrile . It is commonly used in the pharmaceutical industry to produce drugs such as anticancer agents, antifungal agents, and antiviral agents .
  • Methods of Application: One common method involves the reaction of 2-fluorobenzonitrile with bromine in the presence of a Lewis acid catalyst such as aluminum trichloride .
  • Results or Outcomes: The compound’s high reactivity, stability, and versatility make it an attractive option for the synthesis of other organic compounds .

Safety And Hazards

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Future Directions

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For a specific compound, these details would be gathered from scientific literature and databases. If you have a different compound or a more specific question about this one, feel free to ask!


properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-12(2)6-7-5-8(10)3-4-9(7)11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNKBUVZONIVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611303
Record name 1-(5-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene

CAS RN

188723-95-7
Record name 1-(5-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 50 ml flask, under a nitrogen atmosphere, 2-fluoro-5-bromobenzyl bromide (1.264 g, 4.72 mmol) was dissolved in methanol (10 ml). Dimethylamine (8 M in H2O, 1.77 ml, 14.2 mmol) was added as a solution in methanol (5 ml), and the resulting mixture was stirred at ambient temperature for about two hours. The progress of the reaction was monitored by thin layer chromatography. The methanol was removed by evaporation. The residue was partitioned between 1 M potassium carbonate and diethyl ether. The aqueous fraction was back extracted with diethyl ether. The organic fractions were combined, washed with brine (7×) and dried over sodium sulfate. The solvents were removed in vacuo. The title intermediate was used without further purification.
Quantity
1.264 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.77 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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